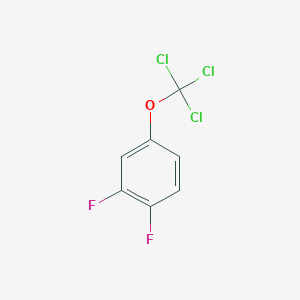

1,2-Difluoro-4-(trichloromethoxy)benzene

Description

1,2-Difluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a trichloromethoxy (-O-CCl₃) group at the 4 position. The compound is synthesized via a multi-step process involving lithiation and halogenation reactions, achieving yields of 82–83% under controlled conditions (THF, −75°C) . Its molecular formula is C₇H₃F₂Cl₃O, with a molecular weight of 263.45 g/mol.

Properties

IUPAC Name |

1,2-difluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMINELXKPHZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Trichloromethylating Agents on Difluorobenzene

One established method involves the reaction of 1,2-difluorobenzene with trichloromethylating agents under specific conditions to yield 1,2-difluoro-4-(trichloromethyl)benzene, a close analogue of the target compound. This reaction proceeds via electrophilic substitution where the trichloromethyl group is introduced para to one of the fluorine atoms on the benzene ring.

- Typical reagents: Carbon tetrachloride (CCl4) as a trichloromethyl source.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or ionic liquids containing chloroaluminate anions.

- Conditions: Heating at moderate temperatures (around 60°C) for several hours.

- Outcome: High yield (above 90%) of the trichloromethyl-substituted fluorobenzene derivative after workup and distillation.

This method is supported by patent literature describing the use of ionic liquids like 1,2-bis(N-methylimidazolium)ethane chloroaluminate to promote the reaction efficiently with high selectivity and ease of catalyst recovery.

Use of Ionic Liquids as Catalysts

Ionic liquids have been demonstrated to be effective media and catalysts for the chloromethylation of fluorinated benzenes:

- Ionic liquid example: [C2mim][Cl2]-AlCl3 (1,2-bis(N-methylimidazolium)ethane chloroaluminate).

- Procedure: React 1,2-difluorobenzene or related precursors with CCl4 in the presence of the ionic liquid at 60°C for 3-4 hours.

- Advantages: High yields (~92%), mild conditions, easy separation of product from catalyst by phase separation, and recyclability of ionic liquid.

- Purification: The organic phase is separated and purified by vacuum distillation to isolate the target compound.

Chlorination and Fluorination Sequence

In some advanced synthetic routes, the trichloromethoxy group can be introduced by first chlorinating a trifluoromethyl-substituted benzene and then selectively fluorinating to achieve the desired substitution pattern.

- Example: Chlorination of trifluoromethylbenzene derivatives using AlCl3 and acetyl chloride, followed by hydrogen fluoride treatment under pressure.

- Conditions: Autoclave reactions at 80-100°C, under nitrogen pressure, with continuous removal of hydrogen chloride.

- Outcome: Mixtures of fluorochloromethyl-substituted benzenes are obtained, which can be separated by fractional distillation to isolate compounds with trichloromethoxy groups.

Detailed Research Findings and Data

| Preparation Method | Starting Materials | Catalyst/Medium | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Trichloromethylation of 1,2-difluorobenzene | 1,2-Difluorobenzene, CCl4 | Lewis acid (AlCl3) or ionic liquid [C2mim][Cl2]-AlCl3 | 60°C, 3-4 hours | ~90-92 | Vacuum distillation | High selectivity, catalyst recyclable |

| Chlorination-Fluorination sequence | Trifluoromethylbenzene derivatives | AlCl3, acetyl chloride, HF | 80-100°C, autoclave, 2-3 h | Variable | Fractional distillation | Complex mixture, requires careful separation |

| Diazotization and High-Temperature Cracking | Not directly for target compound | N/A | 80-300°C (solvent-free) | N/A | N/A | More relevant to trifluorobenzene synthesis |

Summary of Key Notes

- The most direct and efficient preparation of 1,2-difluoro-4-(trichloromethoxy)benzene analogues involves the reaction of difluorobenzenes with carbon tetrachloride in the presence of ionic liquids or Lewis acid catalysts.

- Ionic liquids offer advantages including mild reaction conditions, high yields, and ease of catalyst recovery.

- Alternative methods involving chlorination and fluorination sequences require more complex setups and careful control of reaction parameters but can yield related fluorochloromethylbenzene derivatives.

- Purification is typically achieved by vacuum or fractional distillation due to the close boiling points of related compounds.

- While direct literature on this compound is scarce, these methods provide a robust foundation for its synthesis based on structural analogies and mechanistic pathways.

Chemical Reactions Analysis

1,2-Difluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form different oxidation states of the benzene ring, and reduction reactions can modify the functional groups attached to the ring.

Common Reagents and Conditions: Typical reagents include anhydrous hydrogen fluoride for fluoridation and various chlorinating agents for introducing the trichloromethoxy group.

Scientific Research Applications

Agrochemical Applications

1,2-Difluoro-4-(trichloromethoxy)benzene plays a crucial role in the development of agrochemicals. It is utilized as a building block for synthesizing effective herbicides and fungicides. For instance, it contributes to the production of fluorinated compounds that enhance crop protection against various pests and diseases. The presence of the trichloromethoxy group improves the compound's effectiveness by increasing its lipophilicity and metabolic stability, making it a valuable asset in agricultural chemistry.

Case Study: Development of Novel Fungicides

A study demonstrated the synthesis of new fungicides using this compound, which showed significant efficacy against resistant fungal strains. The research highlighted that the unique structural features of the compound contributed to its increased potency compared to non-fluorinated analogs.

Pharmaceutical Applications

In medicinal chemistry, this compound is instrumental in synthesizing fluorinated drugs that exhibit enhanced bioavailability and metabolic stability. Research indicates that incorporating fluorine into drug molecules can significantly improve their interaction with biological targets.

Case Study: Anti-Cancer Drug Development

Research involving this compound has led to the development of novel anti-cancer agents. Fluorinated derivatives synthesized from this compound exhibited synergistic effects when combined with existing therapies. Preclinical trials indicated substantial improvements in therapeutic outcomes due to enhanced drug-target interactions facilitated by the compound's electronic properties.

Electrochemical Applications

The compound is also employed in producing electrochromic materials that change color or opacity in response to electrical signals. This property is particularly useful for developing smart windows and displays that adjust their transparency based on environmental conditions. The stability provided by the trichloromethoxy group enhances the performance of these materials.

Material Science Applications

In material science, this compound is used to synthesize liquid crystals for electronic displays like LCDs. Its high refractive index and low birefringence make it suitable for applications requiring precise optical properties. Additionally, it is utilized to develop advanced polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and trichloromethoxy group can influence the compound’s binding affinity and reactivity with these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The trichloromethoxy group is a moderately strong electron-withdrawing group (EWG) due to the inductive effects of chlorine atoms. This contrasts with:

- 1,2-Difluoro-4-(trifluoromethyl)benzene (C₇H₃F₅, MW 182.09): The trifluoromethyl (-CF₃) group is a stronger EWG, enhancing stability but reducing electrophilic substitution reactivity compared to -O-CCl₃ .

- 1,2-Difluoro-4-methoxybenzene (C₇H₆F₂O, MW 144.12): The methoxy (-OCH₃) group is electron-donating, increasing ring electron density and reactivity toward electrophiles .

- 1,2-Difluoro-4-(methylsulfonyl)benzene (C₇H₆F₂O₂S, MW 192.18): The sulfonyl (-SO₂CH₃) group is a potent EWG, making this compound highly polar and reactive in nucleophilic environments .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 1,2-Difluoro-4-(trichloromethoxy)benzene | C₇H₃F₂Cl₃O | 263.45 | N/A | N/A | -F, -O-CCl₃ |

| 1,2-Difluoro-4-(trifluoromethyl)benzene | C₇H₃F₅ | 182.09 | N/A | N/A | -F, -CF₃ |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | C₇H₆F₂O₂S | 192.18 | N/A | 1.4±0.1 | -F, -SO₂CH₃ |

| 1,2-Difluoro-4,5-dimethoxybenzene | C₈H₈F₂O₂ | 174.14 | N/A | N/A | -F, -OCH₃ |

- Solubility : The trichloromethoxy derivative is likely less polar than the methylsulfonyl analog but more soluble in organic solvents than the trifluoromethyl counterpart due to the -O-CCl₃ group’s moderate polarity.

- Stability : The trichloromethoxy group may confer greater hydrolytic stability compared to methoxy but lower thermal stability than -CF₃ or -SO₂CH₃ groups.

Environmental and Toxicological Considerations

- Compounds like 1-Chloro-4-(trifluoromethyl)benzene () are studied for toxicity, highlighting the need for similar assessments for the trichloromethoxy derivative .

Biological Activity

1,2-Difluoro-4-(trichloromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. Its unique structure, characterized by the presence of fluorine and chlorine atoms, suggests potential biological activities that merit detailed investigation. This article compiles relevant data on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications in various fields.

- IUPAC Name : this compound

- CAS Number : 1404194-68-8

- Molecular Formula : C8H3Cl3F2O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine and chlorine enhances its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can potentially inhibit enzymatic activities through competitive or non-competitive inhibition mechanisms.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that halogenated aromatic compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is yet to be extensively documented but follows the trend observed in similar compounds.

- Cytotoxicity : Research has shown that certain fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound could be linked to its ability to induce oxidative stress or disrupt cellular signaling pathways.

- Neurotoxicity : The neurotoxic potential of halogenated compounds is a concern in environmental toxicology. Studies suggest that exposure to such compounds may lead to neurotoxic effects through mechanisms involving oxidative stress and inflammation.

Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of fluorinated liquid crystal monomers, including this compound. The results indicated that the compound exhibited a moderate degradation rate under photocatalytic conditions, suggesting potential for environmental detoxification processes .

Study 2: Structure-Reactivity Relationships

Research focused on the structure-reactivity relationships of various fluorinated compounds highlighted the electrophilic nature of this compound. The study found that its negative electrostatic potential regions made it susceptible to electrophilic attack, influencing its reactivity in biological systems .

Study 3: Neurotoxic Effects

A review on neurotoxic effects associated with halogenated compounds suggested that exposure to such substances could lead to significant neurodevelopmental issues. While direct studies on this compound are lacking, extrapolations from related compounds indicate a risk for neurotoxicity .

Q & A

Q. Optimization Tips :

- Catalyst Selection : Fluorad FX 8 enhances fluorination efficiency under high pressure.

- Temperature Control : Maintain nitration below 5°C to prevent side reactions.

- Purification : Crystallize intermediates using water-ethanol mixtures (65% yield, m.p. 141–143°C) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key characterization methods include:

Spectroscopy :

- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns and aromatic proton environments.

- IR Spectroscopy : Identify functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) .

Chromatography :

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.

Physical Properties :

- Melting Point : Compare observed m.p. (e.g., 141–143°C) to literature values .

Q. Recommendations :

- Purity : Route B minimizes byproducts but requires rigorous post-reaction distillation.

- Scalability : Route A is preferable for small-scale lab synthesis; Route B suits pilot-scale production.

Advanced: What role does the trichloromethoxy group play in supramolecular or material science applications?

Methodological Answer:

The trichloromethoxy group enhances:

Non-Covalent Interactions :

- Halogen Bonding : Chlorine atoms act as σ-hole donors, stabilizing crystal lattices .

- Hydrophobic Effects : The group increases lipophilicity, aiding self-assembly in aqueous systems (e.g., micelles) .

Polymer Modification : Incorporate into monomers to create flame-retardant polymers via radical scavenging .

Advanced: How can researchers assess the environmental impact of this compound?

Methodological Answer:

Biodegradation Assays : Use OECD 301F tests to measure microbial degradation in soil/water .

Ecotoxicology :

- Daphnia magna Acute Toxicity : Determine EC₅₀ values (48-h exposure).

- Algal Growth Inhibition : Assess effects on Chlorella vulgaris .

Persistence : Monitor hydrolytic stability at pH 4–9; halogenated aromatics typically show low biodegradability .

Advanced: What strategies validate the biological activity of derivatives in antimicrobial studies?

Methodological Answer:

In Vitro Screening :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Mechanistic Probes :

- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption.

- Enzyme Inhibition : Target cytochrome P450 or efflux pumps via molecular docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.